スルファジメトキシン

概要

説明

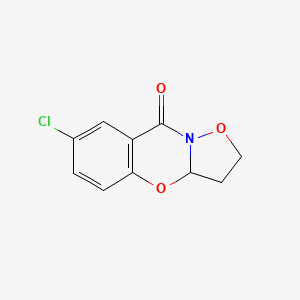

スルファジメトキシンは、主に獣医学で使用される長時間の作用を持つスルホンアミド系抗菌薬です。 呼吸器感染症、尿路感染症、腸内感染症、軟部組織感染症など、幅広い感染症に効果があります . スルファジメトキシンは、細菌の成長と複製に不可欠な葉酸の合成を阻害することで作用します .

製法

合成経路と反応条件

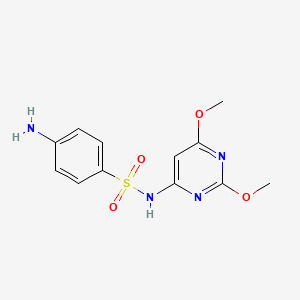

スルファジメトキシンは、4-アミノベンゼンスルホンアミドと2,6-ジメトキシピリミジンを反応させることで合成できます。 この反応は、通常、水酸化ナトリウムを触媒としてアルコール溶媒中で行われます . このプロセスには、2つの反応物の間にスルホンアミド結合を形成することが含まれます。

工業的生産方法

工業的な環境では、スルファジメトキシンは、スルファジメトキシンを水酸化ナトリウムとアルコール溶媒中で反応させることで製造されます。 この方法は、高収率と高純度を保証するため、大規模生産に適しています .

科学的研究の応用

Sulfadimethoxine has a wide range of scientific research applications:

Biology: Studied for its effects on bacterial growth and resistance mechanisms.

作用機序

スルファジメトキシンは、パラアミノ安息香酸 (PABA) の競合的阻害剤として作用することで、細菌の葉酸合成を阻害します。 スルファジメトキシンは、ジヒドロプテロエートシンターゼ酵素に結合し、PABAからジヒドロプテロエートへの変換を阻害します。ジヒドロプテロエートは葉酸の前駆体です . この阻害は、細菌の細胞分裂と成長に不可欠な核酸の産生を阻害します .

生化学分析

Biochemical Properties

Sulfadimethoxine plays a crucial role in inhibiting bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial DNA replication and cell division . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the formation of dihydrofolic acid . This inhibition prevents the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of nucleotides and amino acids . Sulfadimethoxine interacts with various enzymes and proteins involved in the folic acid synthesis pathway, leading to the disruption of bacterial metabolic processes .

Cellular Effects

Sulfadimethoxine affects various types of cells and cellular processes by inhibiting bacterial growth and replication . It influences cell function by disrupting the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis . This disruption leads to the inhibition of cell signaling pathways, gene expression, and cellular metabolism in bacteria . Sulfadimethoxine’s impact on bacterial cells results in the suppression of bacterial infections and the promotion of animal health .

Molecular Mechanism

The molecular mechanism of action of sulfadimethoxine involves its competitive inhibition of the enzyme dihydropteroate synthase . By binding to the active site of this enzyme, sulfadimethoxine prevents the conversion of PABA to dihydrofolic acid, thereby inhibiting the synthesis of tetrahydrofolic acid . This inhibition disrupts the production of nucleotides and amino acids, leading to the suppression of bacterial DNA replication and cell division . Sulfadimethoxine’s binding interactions with dihydropteroate synthase and its subsequent enzyme inhibition are key factors in its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfadimethoxine have been observed to change over time due to its stability and degradation properties . Sulfadimethoxine is known for its long half-life, which allows it to maintain its antibacterial activity for extended periods . Over time, sulfadimethoxine may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that sulfadimethoxine can have sustained effects on cellular function, including the inhibition of bacterial growth and replication .

Dosage Effects in Animal Models

The effects of sulfadimethoxine vary with different dosages in animal models . At therapeutic doses, sulfadimethoxine effectively inhibits bacterial growth and promotes animal health . At high doses, sulfadimethoxine can cause toxic or adverse effects, including allergic reactions and increased bacterial resistance . Threshold effects have been observed, where the effectiveness of sulfadimethoxine decreases beyond a certain dosage, leading to potential toxicity . Careful dosage management is essential to ensure the safe and effective use of sulfadimethoxine in animal models .

Metabolic Pathways

Sulfadimethoxine is involved in metabolic pathways related to folic acid synthesis . It interacts with enzymes such as dihydropteroate synthase, inhibiting the formation of dihydrofolic acid and subsequently tetrahydrofolic acid . This inhibition affects the metabolic flux and levels of metabolites involved in nucleotide and amino acid synthesis . Sulfadimethoxine’s impact on these metabolic pathways is crucial for its antibacterial activity and the suppression of bacterial infections .

Transport and Distribution

Sulfadimethoxine is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization within bacterial cells . Sulfadimethoxine’s distribution within tissues is influenced by its chemical properties, allowing it to accumulate in specific areas where bacterial infections are present . This targeted distribution enhances its effectiveness in treating bacterial infections .

Subcellular Localization

The subcellular localization of sulfadimethoxine is primarily within the cytoplasm of bacterial cells . It targets the enzyme dihydropteroate synthase, which is located in the cytoplasm, to exert its inhibitory effects on folic acid synthesis . Sulfadimethoxine’s activity and function are influenced by its localization within the bacterial cell, allowing it to effectively disrupt bacterial metabolic processes and inhibit growth .

準備方法

Synthetic Routes and Reaction Conditions

Sulfadimethoxine can be synthesized through a reaction involving 4-aminobenzenesulfonamide and 2,6-dimethoxypyrimidine. The reaction typically occurs in an alcohol solvent with sodium hydroxide as a catalyst . The process involves the formation of a sulfonamide bond between the two reactants.

Industrial Production Methods

In industrial settings, sulfadimethoxine is produced by reacting sulfadimethoxine with sodium hydroxide in an alcohol solvent. This method ensures high yield and purity, making it suitable for large-scale production .

化学反応の分析

反応の種類

スルファジメトキシンは、以下を含む様々な化学反応を起こします。

酸化: スルファジメトキシンは酸化されてスルホン誘導体を形成することができます。

還元: 還元反応は、スルファジメトキシンを対応するアミン誘導体に変換することができます。

置換: スルファジメトキシンは、特にアミノ基で置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、ハロゲンやアルキル化剤などの試薬を伴うことが多いです。

生成される主な生成物

酸化: スルホン誘導体。

還元: アミン誘導体。

置換: 様々な置換スルホンアミド化合物。

科学研究への応用

スルファジメトキシンは、幅広い科学研究に応用されています。

化学: 選択的な認識と抽出のための分子インプリントポリマーの調製におけるテンプレートとして使用されます.

生物学: 細菌の成長と耐性機構への影響について研究されています。

類似化合物との比較

類似化合物

- スルファメトキサゾール

- スルファジアジン

- スルファメタジン

比較

スルファジメトキシンは、長時間の作用と幅広いスペクトルの細菌感染症に対する高い効果により、スルホンアミドの中でユニークなものです . スルファメトキサゾールやスルファジアジンはヒト医学で一般的に使用されますが、スルファジメトキシンは主に獣医学で使用されます . その延長された半減期と長期間にわたって治療レベルを維持する能力により、慢性の感染症の治療に特に効果的です .

特性

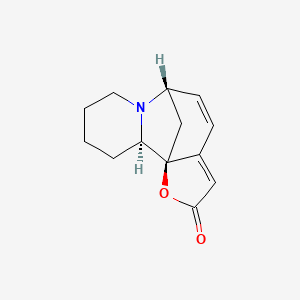

IUPAC Name |

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023607 | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

122-11-2 | |

| Record name | Sulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadimethoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfadimethoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadimethoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of sulfadimethoxine?

A1: Sulfadimethoxine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [, , ] By mimicking para-aminobenzoic acid (PABA), sulfadimethoxine prevents PABA incorporation into dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and growth. [, , ]

Q2: What is the molecular formula and weight of sulfadimethoxine?

A3: The molecular formula of sulfadimethoxine is C12H14N4O4S, and its molecular weight is 310.33 g/mol. [, ]

Q3: Is there spectroscopic data available for sulfadimethoxine?

A4: Yes, several studies utilize spectroscopic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of sulfadimethoxine in various matrices. [, , , , ] Furthermore, studies have used Liquid Chromatography with Time-of-Flight Mass Spectrometry (TOF-MS) and Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry/Mass Spectrometry (MS/MS) for accurate mass analysis and structural confirmation. []

Q4: How stable is sulfadimethoxine under different storage conditions?

A5: While specific data on sulfadimethoxine stability under various conditions is limited within the provided research, some studies mention incorporating the drug into animal feed, suggesting stability under those conditions. [, , , , ] Further research is needed to explore stability under different temperature, pH, and light exposure. []

Q5: How is sulfadimethoxine absorbed and distributed in the body?

A6: Sulfadimethoxine is well-absorbed following oral administration in various species, achieving peak plasma concentrations within a few hours. [, , , , , , , , , ] It distributes widely to tissues, with varying concentrations observed in different organs. [, , , , , ]

Q6: How is sulfadimethoxine metabolized and excreted?

A7: Sulfadimethoxine undergoes biotransformation primarily in the liver, with acetylation being a major metabolic pathway. [, , ] It is excreted mainly through urine, primarily as glucuronide conjugates and N-acetylsulfadimethoxine. [, , ]

Q7: Does sulfadimethoxine bind to plasma proteins?

A8: Yes, sulfadimethoxine exhibits significant binding to plasma proteins, primarily albumin. [, , , ] This binding influences its distribution, elimination, and potential interactions with other drugs. [, , ]

Q8: Does the presence of other drugs affect sulfadimethoxine pharmacokinetics?

A9: Studies demonstrate that co-administration of certain drugs, such as salicylic acid and phenylbutazone, can displace sulfadimethoxine from plasma protein binding sites. [] This displacement can lead to alterations in its absorption, distribution, and elimination. [, , , ]

Q9: Against which bacteria is sulfadimethoxine effective?

A10: Sulfadimethoxine exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including Edwardsiella tarda, Yersinia ruckeri, Escherichia coli, and Pasteurella multocida. [, , , , ]

Q10: Has sulfadimethoxine been tested in animal models of infection?

A11: Yes, several studies have demonstrated the efficacy of sulfadimethoxine in animal models of bacterial and protozoal infections, including coccidiosis in chickens, turkeys, and dogs. [, , , , , , , , , ]

Q11: Are there any known mechanisms of resistance to sulfadimethoxine?

A12: Resistance to sulfadimethoxine can develop through mutations in dihydropteroate synthase, reducing the drug's binding affinity. [] Additionally, bacteria can acquire resistance genes encoding altered dihydropteroate synthase or efflux pumps that remove sulfadimethoxine from the cell. []

Q12: What are the potential toxicological effects of sulfadimethoxine?

A14: While generally considered safe, sulfadimethoxine can cause adverse effects such as hypersensitivity reactions, blood dyscrasias, and crystalluria in some individuals. [, ] Studies in animals have also reported potential goitrogenic effects with prolonged exposure. [, ]

Q13: What analytical techniques are commonly used to quantify sulfadimethoxine?

A16: HPLC with UV detection is the most frequently employed technique for quantifying sulfadimethoxine in various matrices like serum, tissues, and environmental samples. [, , , , ] Mass spectrometry coupled with chromatography techniques like TOF-MS and Q-TOF-MS/MS are valuable for accurate mass analysis and structural confirmation. []

Q14: What are the limitations of current analytical methods for sulfadimethoxine detection?

A17: Some analytical methods might lack the sensitivity required to detect trace levels of sulfadimethoxine in complex matrices like environmental samples. [] Additionally, accurate identification of sulfadimethoxine requires high-resolution mass spectrometry techniques like TOF-MS and MS/MS to differentiate it from other compounds with similar nominal masses. []

Q15: What are the potential environmental impacts of sulfadimethoxine use?

A18: Sulfadimethoxine's presence in the environment, primarily through aquaculture and animal waste, raises concerns about antibiotic resistance development in environmental bacteria. [, ] Further research is crucial to understand its persistence, degradation pathways, and long-term ecological consequences. [, ]

Q16: Are there any strategies to mitigate the environmental risks associated with sulfadimethoxine?

A19: Implementing responsible aquaculture practices, such as reducing antibiotic use and treating wastewater, can help minimize the release of sulfadimethoxine into the environment. [] Furthermore, exploring alternative treatment options like probiotics and herbal extracts could contribute to reducing reliance on antibiotics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)

![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)